1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
Description
1-(4-Chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a triazole core substituted with a 4-chlorophenyl group at position 1 and a 4-phenylthiazole moiety at position 2. This structural architecture is common in medicinal chemistry, where triazole and thiazole rings are often employed for their metabolic stability and diverse bioactivity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-12-6-8-13(9-7-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-4-2-1-3-5-11/h1-10H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMVUDFDGPSSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the triazole intermediate with the chlorophenyl-thiazole derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding amine or hydrocarbon derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise in the field of oncology. Various studies have demonstrated its efficacy against multiple cancer cell lines:
- Mechanism of Action : The anticancer properties are primarily attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. The presence of the thiazole moiety is crucial for enhancing cytotoxicity against cancer cells.
-
Case Studies :
- A study reported that derivatives of thiazole exhibited potent activity against colon carcinoma HCT-15 and lung cancer NCI-H322M. Specifically, compounds with substituents on the thiazole ring showed enhanced efficacy due to structural modifications .
- Another investigation highlighted that a series of quinoline derivatives, which included the thiazole structure, displayed higher cytotoxic activity compared to their precursors when tested against breast cancer T-47D cell lines .
| Compound | Cancer Type | Efficacy | Reference |
|---|---|---|---|
| Compound 24b | Lung Cancer | High | |
| Quinoline Derivative | Breast Cancer | Higher than precursor |
Anticonvulsant Activity
Research has indicated that this compound also possesses anticonvulsant properties:
- Pharmacological Evaluation : In a picrotoxin-induced convulsion model, compounds derived from thiazole showed significant anticonvulsant activity, with some achieving over 80% protection at specific dosages. The structural features such as chlorination were pivotal in enhancing this activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Activity Spectrum : Various thiazole derivatives have shown moderate antibacterial activity against different strains. The incorporation of the phenylthiazole moiety has been linked to improved antimicrobial efficacy .
Case Studies :
- A study synthesized several thiazole derivatives and tested them against bacterial strains, revealing that certain compounds exhibited significant antibacterial activity, particularly those with halogen substitutions .
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | Staphylococcus aureus | Moderate | |
| Thiazole Derivative 2 | Escherichia coli | Significant |
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activities of these compounds:
- Synthesis Techniques : The synthesis often involves multi-step reactions where the introduction of various substituents can significantly alter the biological profile. For instance, microwave-assisted synthesis has been employed to improve yields and reduce reaction times .
- SAR Insights : Studies indicate that modifications at specific positions on the thiazole ring can lead to enhanced anticancer and anticonvulsant activities. For example, adding electron-withdrawing groups such as chlorine has been shown to increase potency against cancer cells .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the triazole and thiazole rings, which influence molecular weight, solubility, and bioactivity. Key examples include:
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on formula C₁₈H₁₄ClN₅S.
Key Observations :
- Benzothiazole vs. However, the nitro group in ’s compound may reduce bioavailability due to increased polarity .
- Halogen Effects: Compounds with 4-chlorophenyl groups (e.g., target compound, ) show notable bioactivity, likely due to the electron-withdrawing effect of chlorine, which stabilizes the molecule and enhances target binding. In contrast, fluorinated analogs () exhibit similar conformations but altered crystal packing, suggesting halogen size impacts solid-state properties more than solution-phase behavior .
- Amine vs. Carboxylic Acid : The amine group in the target compound contrasts with the carboxylic acid in ’s analog. This difference affects solubility (amine improves water solubility) and interaction modes (e.g., hydrogen bonding vs. ionic interactions) .
Biological Activity
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that includes a chlorophenyl group, a phenylthiazole moiety, and a triazole amine group, which may contribute to its diverse biological effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and halogenated ketones.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction is performed with a chlorobenzene derivative.
- Triazole Ring Formation : The triazole ring is formed via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : It demonstrated effective antibacterial activity against gram-positive bacterial strains. The structure-activity relationship (SAR) indicated that modifications in the thiazole and phenyl groups could enhance this activity .
The mechanism by which 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies
Several studies have explored the biological activities of related compounds within the same structural family:
- Thiazole Derivatives : Research on thiazole-integrated compounds has revealed their potential as effective anticancer agents, with some derivatives showing IC50 values comparable to established drugs .
- Triazole-Thiosemicarbazones : Compounds with similar triazole structures have been evaluated for their cytotoxic effects against multiple cancer cell lines, reinforcing the potential of triazole-containing compounds in cancer therapy .
Q & A
Q. What are the key steps for synthesizing 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine, and what reaction conditions optimize yield?
The synthesis typically involves cyclocondensation of precursors such as substituted thiazoles and triazole intermediates. For example:
- Step 1 : Preparation of the thiazole precursor via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Critical conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and nitrogen atmosphere to minimize side reactions. Catalytic Cu(I) salts (e.g., CuI) improve regioselectivity .
- Yield optimization : Adjust stoichiometry of azide and alkyne precursors (1:1.2 molar ratio) and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl and thiazole groups) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and sulfur atoms .
- IR spectroscopy : Identifies N–H stretching (3300–3400 cm) and C=N/C–S bonds in the thiazole ring (1600–1650 cm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine MIC values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with comparisons to doxorubicin or cisplatin as positive controls .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the thiazole-triazole hybrid scaffold?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl rings. Compare bioactivity to identify pharmacophoric motifs .
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole or imidazole moieties to evaluate impact on target binding (e.g., kinase inhibition) .
- Computational docking : Perform molecular docking (AutoDock Vina) against targets like EGFR or COX-2 to predict binding modes and guide SAR .
Q. What mechanistic studies resolve contradictions in biological activity data across different assays?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., apoptosis regulators like Bcl-2) in observed cytotoxicity .
- Metabolic stability : Conduct liver microsome assays to assess compound degradation rates, which may explain variability in in vivo vs. in vitro efficacy .
- Redox profiling : Measure ROS generation (DCFH-DA assay) to determine if antioxidant/pro-oxidant effects contribute to conflicting cytotoxicity results .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- HPLC-MS analysis : Use reverse-phase C18 columns (ACN/water gradient) to separate and characterize byproducts (e.g., unreacted azides or dimerized triazoles) .
- Purification strategies : Optimize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to remove chlorinated side products .
Methodological Guidelines
Designing a dose-response study for in vivo efficacy evaluation :
- Animal models : Use xenograft mice (e.g., BALB/c nude mice with implanted tumor cells) and administer compound at 10–50 mg/kg/day via intraperitoneal injection.
- Endpoints : Measure tumor volume (caliper), body weight (toxicity), and serum biomarkers (ELISA for TNF-α or IL-6) .
- Statistical analysis : Apply ANOVA with Tukey’s post hoc test (p < 0.05) to compare treatment groups .
Resolving crystallographic data ambiguities for structural confirmation :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/dichloromethane) and refine data (ShelXL) to confirm bond angles and torsional strain in the triazole-thiazole junction .
- DFT calculations : Compare experimental vs. computed (B3LYP/6-31G*) geometries to validate stereoelectronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
